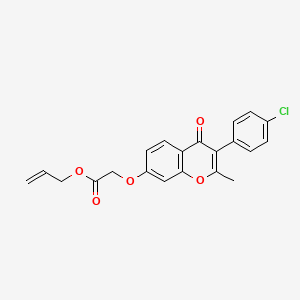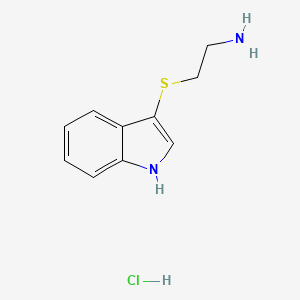![molecular formula C14H26N2O3Si B2412441 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid CAS No. 1909311-89-2](/img/structure/B2412441.png)
3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid is a sophisticated organic compound that blends several functional groups. It is utilized across various sectors, including chemistry, biology, and medicine, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid generally involves multiple steps:
Formation of Pyrazole Ring: Condensation of appropriate starting materials like acetylacetone with hydrazine derivatives.
Introduction of Trimethylsilyl Ethoxy Group: Typically involves silylation reactions using trimethylsilyl reagents under anhydrous conditions.
Incorporation of Propanoic Acid Moiety: Utilized through carboxylation or related functional group transformations.
Industrial Production Methods
While laboratory synthesis involves meticulous reaction conditions, scaling up for industrial production demands optimization to ensure yield, purity, and cost-effectiveness. This often involves catalyzed processes or flow chemistry methods to streamline synthesis.
Análisis De Reacciones Químicas
3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions:
Types of Reactions
Oxidation: Involves reagents like potassium permanganate or hydrogen peroxide, primarily targeting the propanoic acid group.
Reduction: Using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogenation and other electrophilic substitutions are common due to the reactive sites on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens like chlorine, bromine.
Major Products Formed
Oxidation: Leads to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Produces corresponding alcohols or amines.
Substitution: Yields halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
In Chemistry
Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
In Biology
Explored for its potential in biochemical assays due to its unique interactions with biological macromolecules.
In Medicine
Investigated for potential therapeutic effects, including anti-inflammatory properties and enzyme inhibition.
In Industry
Employed in the development of specialized polymers and materials due to its stable structure and reactivity.
Mecanismo De Acción
The effects of 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid are linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance membrane permeability, facilitating its bioactivity. The propanoic acid moiety provides sites for hydrogen bonding and ionic interactions, critical for its function.
Comparación Con Compuestos Similares
When compared with other pyrazole derivatives:
Uniqueness: The presence of the trimethylsilyl ethoxy group offers unique reactivity and stability, distinguishing it from simpler analogs like 3,5-dimethyl-1H-pyrazole.
Similar Compounds: Other compounds in the pyrazole family include 3,5-dimethyl-1H-pyrazole and 4-ethyl-3,5-dimethyl-1H-pyrazole, each having distinct properties and applications.
Propiedades
IUPAC Name |
3-[3,5-dimethyl-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3Si/c1-11-13(6-7-14(17)18)12(2)16(15-11)10-19-8-9-20(3,4)5/h6-10H2,1-5H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVYKUFICQBUSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COCC[Si](C)(C)C)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)








![[2-(3-Methyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2412372.png)



